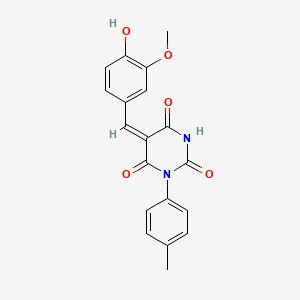
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as urea and β-keto esters.
Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidinone core with a suitable thiol reagent under basic conditions.
Alkylation and Substitution Reactions:
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrimidinone core to a dihydropyrimidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidinone core can yield dihydropyrimidines.
Aplicaciones Científicas De Investigación
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It could inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways.
Interfering with DNA/RNA: It could bind to nucleic acids, affecting their replication or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-isopropyl-3H-pyrimidin-4-one
- 2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-octyl-3-phenyl-3H-pyrimidin-4-one
Uniqueness
2-(2-Dipropylamino-ethylsulfanyl)-6-hydroxy-5-pentyl-3-phenyl-3H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pentyl and phenyl substitutions, in particular, may enhance its lipophilicity and ability to interact with biological membranes, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C23H35N3O2S |
|---|---|
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
2-[2-(dipropylamino)ethylsulfanyl]-6-hydroxy-5-pentyl-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C23H35N3O2S/c1-4-7-9-14-20-21(27)24-23(29-18-17-25(15-5-2)16-6-3)26(22(20)28)19-12-10-8-11-13-19/h8,10-13,27H,4-7,9,14-18H2,1-3H3 |
Clave InChI |
OOKMYMZUJVULDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CCC)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11683602.png)
![ethyl 4-(3-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11683605.png)
![(5E)-1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11683612.png)
![4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11683616.png)
![2-ethoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11683621.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11683629.png)
![N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11683633.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11683636.png)
![4-fluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11683641.png)
![3,6-Dimethyl-1-[5-(3-nitro-phenoxy)-pentyl]-1H-pyrimidine-2,4-dione](/img/structure/B11683663.png)
![5-[(3-nitrophenyl)carbonyl]-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11683664.png)
![N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide](/img/structure/B11683680.png)
![7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine](/img/structure/B11683682.png)

